(3-methyloxan-3-yl)methanethiol
Description
(3-Methyloxan-3-yl)methanethiol is a sulfur-containing organic compound characterized by a tetrahydropyran (oxane) ring substituted with a methyl group at the 3-position and a methanethiol (-CH2SH) moiety attached to the same carbon. This structural configuration imparts unique steric and electronic properties, influencing its reactivity, stability, and interactions in biological or chemical systems.
Properties
CAS No. |
2639430-88-7 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (3-methyloxan-3-yl)methanethiol typically involves the reaction of 3-methyloxan-3-ylmethanol with a thiolating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the substitution of the hydroxyl group with a thiol group.
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-methyloxan-3-yl)methanethiol can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Sulfoxides and sulfones: from oxidation.
Alcohols: from reduction.
Various substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (3-methyloxan-3-yl)methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to the modulation of biological pathways. This interaction is crucial in its potential therapeutic applications and its role in biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methanethiol (CH3SH)
- Structural Differences : Methanethiol is a simple aliphatic thiol lacking the oxane ring system present in (3-methyloxan-3-yl)methanethiol. The latter’s cyclic ether group enhances steric hindrance and may reduce nucleophilic reactivity compared to CH3SH.
- Biosynthesis: Methanethiol is primarily generated via enzymatic cleavage of methionine by methionine-γ-lyase (MGL) in microbial systems (e.g., Brevibacterium in cheese rinds) .
- Reactivity : Methanethiol is prone to oxidation, forming DMDS or dimethyl trisulfide (DMTS), and participates in thioester formation with fatty acids . The oxane ring in this compound may stabilize the molecule against rapid oxidation.
3-Mercaptohexan-1-ol (3MH)
- Structural Similarities: Both compounds feature a thiol group, but 3MH has a linear hexanol backbone, whereas this compound includes a cyclic ether.
- Synthetic Routes: 3MH derivatives, such as ethyl 3-((1'-hydroxyhexan-3'-yl)thio)acrylate, are synthesized via nucleophilic addition of thiols to activated alkynes in buffered methanol . This method contrasts with the multi-step cyclization and functionalization required for this compound.
- Applications : 3MH derivatives are flavor-active compounds in foods, while the oxane-containing thiol may find use in pharmaceuticals or agrochemicals due to its structural rigidity.
Dimethyl Disulfide (DMDS)
- Chemical Behavior: DMDS, a dimer of methanethiol, is less volatile and more stable than its monomeric counterpart. This compound’s cyclic structure could similarly enhance stability but with distinct solubility and partitioning properties.
- Biological Roles : DMDS is a byproduct of methanethiol oxidation in microbial systems , whereas this compound’s biological relevance remains unexplored.
Key Data Table: Comparative Properties
Research Findings and Implications
- Enzymatic Specificity: Methanethiol production is dominated by MGL in Brevibacterium, whereas cystathionine-β/γ-lyases (CBL/CGL) contribute minimally . This specificity suggests that this compound biosynthesis might require novel enzymes or abiotic conditions.
- Toxicity and Detoxification: Methanethiol inhibits methanotrophs like Methylacidiphilum fumariolicum SolV, which degrade it via methanethiol oxidase (MtoX) to mitigate toxicity .
- Synthetic Feasibility : The buffer-mediated synthesis of 3MH derivatives highlights the viability of similar approaches for this compound, though cyclization steps would add complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
